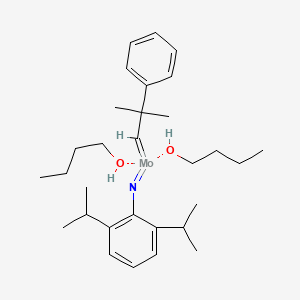

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is an organometallic compound with the molecular formula C30H47MoNO2 and a molecular weight of 549.64 g/mol . This compound is known for its yellow to orange powder form and is sensitive to air and moisture . It is primarily used as a catalyst in various chemical reactions, particularly in polymerization processes .

Wirkmechanismus

Target of Action

The primary target of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) is the olefinic bonds in organic compounds . This compound acts as a catalyst in various chemical reactions, particularly in the ring-opening metathesis polymerizations (ROMP) .

Mode of Action

The compound interacts with its targets (olefinic bonds) through a process known as metathesis . In this process, the catalyst facilitates the breaking and reforming of double bonds in the reactant molecules . The result is a redistribution of substituents from the reactants to the product .

Biochemical Pathways

While the compound is primarily used in synthetic chemistry, its action can be related to the polymerization pathways . It catalyzes the formation of polymers from norbornene monomers and other similar compounds . The downstream effects include the synthesis of various types of polymers, including block copolymers, linear polymers, and others .

Pharmacokinetics

It’s important to note that the compound issensitive to air and moisture , and should be stored in cold conditions .

Result of Action

The action of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) results in the formation of new organic compounds . These can include various types of polymers, depending on the reactants used . The compound has been used to synthesize blue-light-emitting electroluminescent diphenylanthracene polymers, among others .

Action Environment

The efficacy and stability of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) are influenced by environmental factors such as temperature, humidity, and exposure to air . The compound is sensitive to air and moisture, which can affect its catalytic activity . Therefore, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .

Biochemische Analyse

Biochemical Properties

It is known to act as a catalyst in the synthesis of various ring-opened poly(norbornene) derivatives by the ring-opening metathesis polymerizations .

Molecular Mechanism

The molecular mechanism of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) involves its role as a catalyst in chemical reactions. It is known to facilitate the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanate and neopentylidene chloride in the presence of tert-butyl alcohol . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination . The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then packaged under inert conditions to maintain its stability during storage and transportation .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: It can be reduced to lower oxidation state molybdenum compounds.

Substitution: The tert-butoxide ligands can be substituted with other ligands, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halides or alkoxides are used as substituting agents under inert atmosphere conditions.

Major Products Formed

Oxidation: Higher oxidation state molybdenum compounds.

Reduction: Lower oxidation state molybdenum compounds.

Substitution: Molybdenum compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is widely used in scientific research due to its catalytic properties. Some of its applications include:

Polymerization: It is used as a catalyst in ring-opening metathesis polymerization (ROMP) to produce various polymers.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of advanced materials, such as light-emitting polymers and block copolymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(hexafluoro-t-butoxide)

- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(tert-butoxide)

Uniqueness

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is unique due to its specific ligand environment, which provides distinct catalytic properties . The presence of tert-butoxide ligands enhances its stability and reactivity in various chemical reactions . Compared to its analogs, this compound offers better performance in polymerization and organic synthesis applications .

Eigenschaften

IUPAC Name |

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRLLLDKSCPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49MoNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.